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Compound of Interest

2-Methyl-2-(3-
Compound Name:
nitrophenyl)propanoic acid

Cat. No.: B8741494

Get Quote

\ J

CAS: 103204-32-6 | Role: Privileged Scaffold & Metabolic Stability Enhancer[1]

Executive Summary & Core Utility

2-Methyl-2-(3-nitrophenyl)propanoic acid is a specialized aromatic carboxylic acid
characterized by a gem-dimethyl substitution at the

-carbon relative to the carboxyl group.[1] This structural motif is critical in medicinal chemistry
for two reasons:

e The Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts bond rotation, pre-
organizing the molecule into a bioactive conformation and often increasing binding affinity to
target proteins (e.g., GPCRs, Kinases).[1]

» Metabolic Blocking: The quaternary carbon prevents

-oxidation and metabolic degradation, significantly extending the half-life of pharmaceutical
candidates.[1]
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This compound primarily serves as a high-value intermediate for generating 3-amino-phenyl
scaffolds via nitro-reduction, facilitating the synthesis of sulfonamides, ureas, and amides in
drug discovery programs targeting Androgen Receptors (AR) and CRTH2.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

Property Data

CAS Number 103204-32-6

IUPAC Name 2-Methyl-2-(3-nitrophenyl)propanoic acid
3-Nitro-

Synonyms

-dimethylphenylacetic acid; 2-(3-
Nitrophenyl)isobutyric acid

Molecular Formula

Molecular Weight 209.20 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 118-122 °C (Typical)
N Soluble in DMSO, MeOH, DCM; Sparingly
Solubility ] o
soluble in water (unless ionized)
pKa (Calc) ~4.2 (Carboxylic acid)

High-Fidelity Synthesis Protocol

While direct nitration of 2-methyl-2-phenylpropanoic acid is possible, it often yields a difficult-to-
separate mixture of para (major) and meta (minor) isomers.[1] To ensure regiochemical purity,
the Dialkylation Route starting from 3-nitrophenylacetic acid is the industry standard for high-
precision applications.[1]

Reaction Logic (The "Self-Validating" Pathway)
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This route guarantees the meta-nitro position is retained from the starting material. The
introduction of two methyl groups at the benzylic position utilizes the high acidity of the

-protons flanked by the ester and the electron-withdrawing nitrophenyl ring.[1]

Step-by-Step Methodology

Precursor: Ethyl 2-(3-nitrophenyl)acetate (synthesized via Fischer esterification of 3-
nitrophenylacetic acid).

Step 1: Gem-Dimethylation (Double Alkylation)

» Reagents: Ethyl 2-(3-nitrophenyl)acetate (1.0 eq), Methyl lodide (Mel, 2.5 eq), Sodium
Hydride (NaH, 60% in oil, 2.5 eq).[1]

e Solvent: Anhydrous THF or DMF (0.2 M concentration).
e Protocol:
o Suspend NaH in anhydrous THF at 0°C under Argon/Nitrogen.

o Add Ethyl 2-(3-nitrophenyl)acetate dropwise.[1] Observation: Gas evolution (

).

o Stir for 30 min to ensure anion formation (deep red/brown color change).
o Add Mel dropwise at 0°C. Caution: Exothermic.
o Warm to Room Temperature (RT) and stir for 4-16 hours.

o Validation Point: Monitor via TLC/LC-MS. The starting material (mono-substituted) should
disappear. If mono-methylated intermediate persists, add 0.5 eq additional base/Mel.[1]

Step 2: Ester Hydrolysis
» Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF:Water:MeOH (3:1:1).[1]

e Protocol:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://patents.google.com/patent/CN101823958A/en
https://patents.google.com/patent/CN101823958A/en
https://patents.google.com/patent/CN101823958A/en
https://patents.google.com/patent/CN101823958A/en
https://patents.google.com/patent/CN101823958A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8741494?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Dissolve the crude dimethyl ester from Step 1 in the solvent mixture.
o Stir at 60°C for 2—4 hours.
o Cool to RT and acidify with 1M HCI to pH ~2.
o Extract with Ethyl Acetate (
).
o Dry over

and concentrate.

o Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any trace
mono-methyl impurities.[1]

Synthetic Pathway Diagram

He Dialkylation | _cem-ni [ . Hydrolys Acidification TARGET:
(B R i el > (NaH, Mel, THF) | gl B Y (LIOH, MeOH/H20) 2-Methyl-2-(3-nitrophenyl)propanoic acid

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis via dialkylation, avoiding isomer separation issues
inherent in direct nitration.[1]

Applications in Drug Discovery[4]
The "Gem-Dimethyl" Scaffold Utility

The target compound is rarely the final drug; it is a pharmacophore enabler.

o Conformational Locking: In many kinase inhibitors, the "flat" phenyl ring needs to be oriented
perpendicular to the amide bond.[1] The bulky methyl groups at the

-position force this orthogonal conformation (Thorpe-Ingold effect), reducing the entropic
penalty of binding.[1]
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 Nitro-Reduction: The primary utility involves reducing the nitro group (

) to an aniline (

). This amine is then coupled with isocyanates or carboxylic acids to form ureas or amides.

Specific Therapeutic Areas[1]

* Androgen Receptor (AR) Modulators: The 3-substituted phenyl ring with a bulky alkyl tail is a
common motif in non-steroidal anti-androgens.

 CRTH2 Antagonists: Used in asthma/allergy research, where the propanoic acid tail mimics

Prostaglandin
features, while the gem-dimethyl group improves oral bioavailability.[1]
Application Logic Diagram

CAS 103204-32-6

(Nitro-Acid Scaffold)

Reduction
(H2/Pd-C or Fe/NHA4CI)

:

Intermediate:
2-Methyl-2-(3-aminophenyl)propanoic acid

N

Coupling: Isocyanates Coupling: Acid Chlorides

Urea Derivatives Amide Derivatives

(e.g., Kinase Inhibitors) (e.g., AR Modulators)
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Caption: Figure 2.[1] Divergent synthesis from the nitro-acid scaffold to bioactive amino-
derivatives.[1]

Analytical Characterization & Safety
Expected NMR Profile (DMSO- )

e 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH).

e 8.1-7.5 ppm (m, 4H): Aromatic protons. Look for the distinct pattern of a 3-substituted ring
(singlet-like peak for H2, doublets for H4/HG6).

e 1.52 ppm (s, 6H): The Gem-dimethyl singlet.[1] This is the diagnostic peak. If this appears as
a doublet or multiplet, the alkylation was incomplete.[1]

Safety & Handling (MSDS Highlights)

o Hazards: Irritant (Skin/Eye/Respiratory). Nitro compounds can be potentially explosive if
heated under confinement or subjected to shock (though this acid is relatively stable).

o Storage: Store at RT, desiccated.

o Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber
(Nitrogen oxides emission).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 2-Methyl-2-(3-nitrophenyl)propanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8741494/docs#technical-guide-2-methyl-2-3-
nitrophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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